![molecular formula C6H11BrF2 B2782499 3-(Bromomethyl)-1,1-difluoropentane CAS No. 1955540-87-0](/img/structure/B2782499.png)
3-(Bromomethyl)-1,1-difluoropentane
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Overview
Description
3-(Bromomethyl)-1,1-difluoropentane is a chemical compound with the molecular formula C6H10BrF2. It is also known as 1-bromo-3,3-difluoropentane. This compound is used in various scientific research applications due to its unique properties.
Scientific Research Applications
3-(Bromomethyl)-1,1-difluoropentane is used in various scientific research applications. One of the major applications is in the field of organic chemistry. It is used as a building block for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as solubility, stability, and molecular size could influence its bioavailability .
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity and stability in suzuki–miyaura coupling reactions .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(Bromomethyl)-1,1-difluoropentane in lab experiments is its high purity. It is also readily available and relatively inexpensive. However, one of the major limitations is its low solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 3-(Bromomethyl)-1,1-difluoropentane in scientific research. One of the major directions is the development of new synthetic methods using this compound. Another direction is the use of this compound in the synthesis of new drugs and pharmaceuticals. Additionally, the biochemical and physiological effects of this compound need to be further studied to fully understand its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-1,1-difluoropentane can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,3-difluoropentene with hydrogen bromide in the presence of a catalyst. Another method involves the reaction of 3,3-difluoropentene with bromine in the presence of a catalyst. Both methods result in the formation of this compound.
properties
IUPAC Name |
3-(bromomethyl)-1,1-difluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-2-5(4-7)3-6(8)9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHQWCWMVPWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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